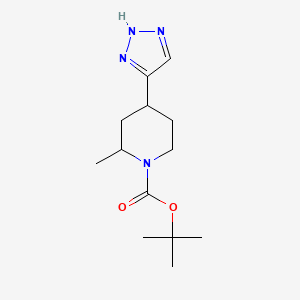![molecular formula C8H7N3O2 B13224635 1-Methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B13224635.png)
1-Methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is of significant interest due to its structural resemblance to purines, which are key components of nucleic acids. The presence of both nitrogen and carbon atoms in its structure allows it to participate in various chemical reactions, making it a versatile compound in scientific research and industrial applications .
Vorbereitungsmethoden
The synthesis of 1-Methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid can be achieved through several routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through the addition of the catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired product . Industrial production methods often employ similar catalytic processes but on a larger scale, ensuring high yield and purity of the compound.
Analyse Chemischer Reaktionen
1-Methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced imidazopyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced into the molecule.
Wissenschaftliche Forschungsanwendungen
1-Methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural similarity to purines makes it a valuable tool in studying nucleic acid interactions and enzyme mechanisms.
Wirkmechanismus
The mechanism of action of 1-Methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. For example, as a GABA_A receptor agonist, it binds to the receptor and enhances its activity, leading to increased inhibitory neurotransmission. In the case of proton pump inhibition, the compound interacts with the H+/K+ ATPase enzyme, blocking the final step of acid production in the stomach .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid can be compared to other imidazopyridine derivatives, such as:
Imidazo[4,5-b]pyridine: This compound has a similar structure but differs in the position of the nitrogen atoms within the ring system.
Imidazo[1,2-a]pyridine: Another isomer with a different arrangement of the imidazole and pyridine rings.
Imidazo[1,5-a]pyridine: This compound features a distinct fusion pattern of the rings, leading to different chemical and biological properties.
Eigenschaften
Molekularformel |
C8H7N3O2 |
|---|---|
Molekulargewicht |
177.16 g/mol |
IUPAC-Name |
1-methylimidazo[4,5-c]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C8H7N3O2/c1-11-4-10-6-3-9-2-5(7(6)11)8(12)13/h2-4H,1H3,(H,12,13) |
InChI-Schlüssel |
UGTAVVBRLPXKCV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC2=C1C(=CN=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B13224556.png)
![4-{[(Tert-butoxy)carbonyl]amino}-5-methyl-1,3-thiazole-2-carboxylic acid](/img/structure/B13224560.png)
![[5-(Propan-2-yl)-octahydro-1-benzofuran-3a-yl]methanol](/img/structure/B13224563.png)


![{[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine](/img/structure/B13224577.png)


![[1-(Difluoromethyl)-1H-imidazol-2-yl]methanesulfonyl chloride](/img/structure/B13224603.png)




![1-[(tert-Butoxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B13224629.png)
